molecular formula C13H25NO3 B2612027 Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate CAS No. 1999336-75-2

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate

Cat. No.: B2612027
CAS No.: 1999336-75-2
M. Wt: 243.347
InChI Key: AOZFDISYGOOPMU-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine, an N-methyl group, and a branched pentyl chain with a ketone moiety at the 3-position and dimethyl substitution at the 4-position.

Properties

IUPAC Name

tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)10(15)8-9-14(7)11(16)17-13(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFDISYGOOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4,4-dimethyl-3-oxopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Table 1. Structural and Spectroscopic Comparison

Property Target Compound SI-7b CAS 4261-80-7
Molecular Formula C₁₃H₂₅NO₃ (inferred) C₂₀H₃₁N₃O₅ C₁₃H₂₃NO₃
Key Functional Groups Ketone, tert-butyl carbamate Oxazoline rings, tert-butyl carbamate Cyclopropyl, tert-butyl carbamate
13C NMR (δ ppm) Not available 155.5–165.3 (carbonyls), 28.5 (t-Bu) Not provided
Potential Applications Organic synthesis, catalysis Asymmetric catalysis Pharmaceutical intermediates

Table 2. Reactivity and Stability

Factor Target Compound SI-7b CAS 4261-80-7
Steric Hindrance High (dimethyl groups) Moderate Moderate (cyclopropyl)
Electrophilic Sites Ketone Oxazoline C=N Ketone, cyclopropyl
Solubility Likely low in polar solvents Moderate (polar oxazolines) Low to moderate

Biological Activity

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a dimethyl ketone moiety, and a carbamate functional group. This unique structure contributes to its stability and reactivity, making it valuable in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking enzymatic activity. This inhibition can influence various biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For example, related compounds have shown potential as inhibitors of β-secretase and acetylcholinesterase, which are critical in the context of Alzheimer's disease (AD). These enzymes play significant roles in the metabolism of amyloid-beta peptides, which are implicated in AD pathology .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of carbamate compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been tested for their cytotoxicity across multiple human cancer cell lines, showing promising results with low LC50 values (e.g., 18.9 nM in certain glioblastoma cells) indicating potent anticancer activity .

Case Studies and Research Findings

  • Inhibition of Amyloidogenesis : A study on a related compound demonstrated its ability to prevent astrocyte cell death induced by amyloid-beta (Aβ) peptides. The compound showed a significant increase in cell viability when co-administered with Aβ, suggesting protective effects against neurotoxic agents associated with Alzheimer's disease .
  • Cytotoxic Effects : Another study highlighted the cytotoxic effects of carbamate derivatives on cancer cells, with one compound exhibiting an LC50 value significantly lower than others tested. This suggests that structural modifications can enhance the biological activity of these compounds .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell survival and apoptosis. By inhibiting key enzymes involved in these pathways, the compounds can effectively alter cellular responses to stressors such as oxidative damage or toxic peptide accumulation .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameEnzyme InhibitionCytotoxicity (LC50)Mechanism of Action
This compoundPotentially inhibits β-secretaseNot specifically reportedCovalent binding to enzyme active sites
Related Compound M4Inhibits β-secretase (IC50 = 15.4 nM)18.9 nM in glioblastoma cellsPrevents Aβ aggregation; protects astrocytes
Another Carbamate DerivativeExhibits varied inhibition>3 μM in glioblastoma cellsAlters apoptotic signaling pathways

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